molecular formula C13H13ClN2O3S B13363238 (2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid

(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid

Cat. No.: B13363238
M. Wt: 312.77 g/mol
InChI Key: NRBLZYRFIBBMLH-GQCTYLIASA-N
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Description

(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid: is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with propionyl chloride to form the propionylamino derivative.

    Thioamide Formation: The propionylamino derivative reacts with thiourea to form the carbothioylamino group.

    Aldol Condensation: Finally, the compound undergoes aldol condensation with cinnamic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chloro-3-{[(acetylamino)carbothioyl]amino}phenyl)-2-propenoic acid
  • (2E)-3-(4-chloro-3-{[(butyryl-amino)carbothioyl]amino}phenyl)-2-propenoic acid
  • (2E)-3-(4-chloro-3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid

Uniqueness

The uniqueness of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid lies in its specific propionylamino and carbothioyl functional groups. These groups confer distinct chemical reactivity and biological activity compared to similar compounds with different acyl or thioamide groups. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

(E)-3-[4-chloro-3-(propanoylcarbamothioylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H13ClN2O3S/c1-2-11(17)16-13(20)15-10-7-8(3-5-9(10)14)4-6-12(18)19/h3-7H,2H2,1H3,(H,18,19)(H2,15,16,17,20)/b6-4+

InChI Key

NRBLZYRFIBBMLH-GQCTYLIASA-N

Isomeric SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)/C=C/C(=O)O)Cl

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C=CC(=O)O)Cl

Origin of Product

United States

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